REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH:8]2[CH2:10][CH2:9]2)[CH:5]=[CH:4][N:3]=1.[Br:11][C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14](Br)[N:13]=1.N#N.CC(C)([O-])C.[Na+]>[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2].O.O1CCOCC1>[Br:11][C:12]1[N:13]=[C:14]([NH:1][C:2]2[CH:7]=[C:6]([CH:8]3[CH2:10][CH2:9]3)[CH:5]=[CH:4][N:3]=2)[CH:15]=[C:16]([CH3:18])[CH:17]=1 |f:3.4,5.6.7.8|
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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NC1=NC=CC(=C1)C1CC1
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Name
|
|
Quantity
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7.95 g
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Type
|
reactant
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Smiles
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BrC1=NC(=CC(=C1)C)Br
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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N#N
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Name
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|
Quantity
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3.35 g
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Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
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0.49 g
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Type
|
catalyst
|
Smiles
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[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
|
Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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100 mL
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Type
|
solvent
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Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction was stirred at room temperature for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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the mixture was degassed with a steady stream of nitrogen for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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then heated to 50° C. for five hours
|
Duration
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5 h
|
Type
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TEMPERATURE
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Details
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After cooling to room temperature for 14 hours
|
Duration
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14 h
|
Type
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CUSTOM
|
Details
|
the resulting reaction mixture
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×100 mL)
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Type
|
WASH
|
Details
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The combined organic layers were further washed with water and brine (200 mL portions)
|
Type
|
DRY_WITH_MATERIAL
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Details
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The organic phase was dried over sodium sulfate
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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to yield an oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (0-30% ethyl acetate/hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=N1)NC1=NC=CC(=C1)C1CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |